molecular formula C4[13C]2H9N[15N]2O3 B602499 Metronidazole-13C2,15N2 CAS No. 1173020-03-5

Metronidazole-13C2,15N2

Cat. No.: B602499
CAS No.: 1173020-03-5
M. Wt: 175.13
InChI Key:
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Description

Metronidazole-13C2,15N2 is a labelled analogue of Metronidazole . Metronidazole is a synthetic antibacterial and antiprotozoal agent of the nitroimidazole class . The empirical formula of this compound is C413C2H9N15N2O3 .


Molecular Structure Analysis

The molecular weight of this compound is 175.13 . The SMILES string representation of its structure is [13CH3][13c]1[15n]cc([15n]1CCO)N+=O .

Scientific Research Applications

  • Isotopic Abundance Ratio Analysis : A study examined the impact of the Trivedi Effect® on the structural properties and isotopic abundance ratio of metronidazole, including Metronidazole-13C2,15N2, using GC-MS analytical techniques. The study found significant changes in the isotopic abundance ratio, which could influence the atomic bond vibration and potentially the solubility of the treated metronidazole, offering insights for more efficacious pharmaceutical formulations (Nayak, 2020).

  • Mechanisms of Action in Microorganisms : Research on metronidazole's mode of action in Trichomonas vaginalis and other microorganisms revealed that 14C-metronidazole was quickly absorbed and metabolised, with significant implications for its effectiveness in treating infections (Ings, McFadzean, & Ormerod, 1974).

  • Drug of Choice for Anaerobic Infections : Metronidazole remains the drug of choice for treating anaerobic infections, with its use being effective against a range of bacterial and protozoal infections. This study highlights its low resistance rates and the different mechanisms of resistance that have been observed (Löfmark, Edlund, & Nord, 2010).

  • Photolysis in Environmental Waters : A study on the photolysis of metronidazole in simulated environmental waters used mass spectrometric analysis to model the degradation process. It provided valuable insights into the environmental impact and behavior of this drug (Tong et al., 2011).

  • Increased Pathogenicity of Strains : Research on the Bacteroides fragilis group showed that strains adapted to low metronidazole concentrations were more virulent. This study emphasizes the risks associated with prolonged therapy using low concentrations of metronidazole (Diniz et al., 2003).

  • Pharmacokinetics and Pharmacodynamics : This study provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of nitroimidazole antimicrobials, including metronidazole. It discusses the absorption, distribution, metabolism, excretion, and resistance of metronidazole, offering valuable insights for clinical applications (Lamp et al., 1999).

Mechanism of Action

Target of Action

Metronidazole-13C2,15N2 is a labeled analogue of Metronidazole , which is a synthetic antibacterial and antiprotozoal agent of the nitroimidazole class . It is primarily used to treat infections caused by anaerobic bacteria and protozoa . The primary targets of Metronidazole are the DNA and electron-transport proteins of these organisms .

Mode of Action

It is believed that an intermediate in the reduction of metronidazole, which is only made by anaerobic bacteria and protozoa, binds to the dna and electron-transport proteins of these organisms, blocking nucleic acid synthesis . This interaction with its targets leads to the death of the microorganisms, thereby treating the infection.

Biochemical Pathways

Metronidazole is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . The reduction of Metronidazole is driven by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR), ferredoxin, flavodoxin, hydrogenase, and effectors of the dissimilatory sulphate pathway . The affected pathways and their downstream effects primarily involve the disruption of DNA synthesis and electron transport in the targeted organisms .

Pharmacokinetics

Metronidazole is rapidly absorbed in humans, mostly entering the gastrointestinal tract directly through the mucosa, rather than via the enterohepatic circulation . It is found in all tissues in mice and rats, after oral or intravenous administration . The ADME properties of Metronidazole and their impact on bioavailability are crucial for its effective use as an antibiotic.

Result of Action

The result of Metronidazole’s action is the death of the anaerobic bacteria and protozoa that it targets . By inhibiting nucleic acid synthesis and disrupting electron transport, Metronidazole causes cytotoxicity in these organisms, leading to their death and the resolution of the infection .

Action Environment

The action of Metronidazole is influenced by the oxygen tension in the environment. As a prodrug, Metronidazole is reductively activated under low oxygen tension, which is typically found in the environments where anaerobic bacteria and protozoa thrive . Therefore, the efficacy and stability of Metronidazole are influenced by the oxygen levels in its action environment.

Biochemical Analysis

Biochemical Properties

Metronidazole-13C2,15N2, like its parent compound Metronidazole, is a prodrug that is reductively activated under low oxygen tension . This activation leads to the fragmentation of the imidazole ring, which is believed to contribute to its cytotoxicity . The exact biomolecules it interacts with are not definitively characterized .

Cellular Effects

It is known that Metronidazole, the parent compound, has anti-inflammatory properties in the large intestine and is an effective anti-diarrhea medication . It is also an effective antibiotic against certain protozoal infections, especially Giardia .

Molecular Mechanism

The molecular mechanism of this compound involves the reduction of the nitro group under low oxygen tension, leading to the fragmentation of the imidazole ring . It remains unclear if this reduction contributes to the cytotoxicity profile, or whether the subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .

Temporal Effects in Laboratory Settings

It is known that Metronidazole, the parent compound, has the ability to penetrate many tissues in the body, including the central nervous system and abscesses .

Dosage Effects in Animal Models

The recommended dose of Metronidazole for dogs is 50 mg/kg/day for 5-7 days .

Metabolic Pathways

The metabolic pathways of this compound are not well-characterized. Metronidazole, the parent compound, is known to be metabolized by the liver and excreted in urine and feces .

Transport and Distribution

Metronidazole, the parent compound, is known to have the ability to penetrate many tissues in the body, including the central nervous system and abscesses .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. Metronidazole, the parent compound, is known to have the ability to penetrate many tissues in the body, including the central nervous system and abscesses .

Properties

IUPAC Name

2-(2-(113C)methyl-5-nitro(213C,1,3-15N2)imidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i1+1,5+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOCPAMSLUNLGC-PNSZSYODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C]1=[15N]C=C([15N]1CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678717
Record name 2-[2-(~13~C)Methyl-5-nitro(2-~13~C,~15~N_2_)-1H-imidazol-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173020-03-5
Record name 2-[2-(~13~C)Methyl-5-nitro(2-~13~C,~15~N_2_)-1H-imidazol-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173020-03-5
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